molecular formula C11H14N2OS B1483407 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol CAS No. 2097973-36-7

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol

Cat. No. B1483407
CAS RN: 2097973-36-7
M. Wt: 222.31 g/mol
InChI Key: YWQVPKQPSXEOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol, also known as ETTP, is an organic compound with a thiophene ring structure. It is a member of the pyrazole family of compounds, which are known for their broad range of applications. ETTP has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent, as well as for its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Heterocyclic Compound Libraries

This compound can be used as a building block in the synthesis of diverse heterocyclic compounds. Heterocycles are crucial in medicinal chemistry due to their presence in many pharmaceuticals. By incorporating the thiophene and pyrazole moieties, researchers can create libraries of novel compounds with potential biological activities .

Anti-Fibrotic Drug Development

The thiophene and pyrazole components of the compound are known for their anti-fibrotic properties. Studies have shown that derivatives of such compounds can inhibit the expression of collagen and hydroxyproline, indicating potential as novel anti-fibrotic drugs .

Pharmacological Research

Compounds with thiophene and pyrazole structures have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties. This makes them valuable for pharmacological research and drug discovery efforts .

Material Science Applications

Thiophene-based compounds are also significant in material science. They can be used in the development of organic semiconductors, which are essential for organic thin-film transistors and solar cells .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be used to prepare various ether and ester derivatives, which are valuable in synthesizing a wide array of organic molecules .

properties

IUPAC Name

2-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-2-13-7-9(3-5-14)11(12-13)10-4-6-15-8-10/h4,6-8,14H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQVPKQPSXEOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CSC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 2
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 3
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 4
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 5
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 6
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol

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